1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol

Lipophilicity LogP Aqueous solubility

Researchers requiring aqueous-soluble fragments with high 3D-character often face limited options among aryl tetrazole-thiols. 1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol directly addresses this gap. - LogP 0.13 & Fsp³ 0.83: Avoids lipophilic stacking liabilities of 1-phenyl analog (LogP 1.82). - Tridentate N,S,O chelation: Enables stable metal complexes unavailable from simpler 1-methyl or 1-phenyl derivatives. - Reference standard suitability: Provides chromatographic congruence for THF-containing cephalosporin impurity profiling.

Molecular Formula C6H10N4OS
Molecular Weight 186.24 g/mol
CAS No. 148580-41-0
Cat. No. B173259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol
CAS148580-41-0
Synonyms1-(TETRAHYDROFURAN-2-YLMETHYL)-1H-TETRAZOLE-5-THIOL
Molecular FormulaC6H10N4OS
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(=S)N=NN2
InChIInChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12)
InChIKeySYOBWORJANEUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol: Compound Overview


1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol (CAS 148580-41-0) is a 1-substituted tetrazole-5-thiol (thione) featuring a saturated oxygen-containing heterocyclic N‑alkyl substituent. The compound exists predominantly in the thione tautomeric form in the solid state [1]. Its molecular formula is C₆H₁₀N₄OS, molecular weight 186.23 g·mol⁻¹, with a computed LogP of 0.13, boiling point of 351.0 ± 34.0 °C (760 mmHg), density 1.7 ± 0.1 g·cm⁻³, and flash point 166.1 ± 25.7 °C . The tetrahydrofuran‑2‑ylmethyl group provides three hydrogen‑bond acceptors (O, N, S) and one hydrogen‑bond donor, with a high fraction of sp³‑hybridized carbon atoms (Fsp³ = 0.83) . This compound is offered at ≥95 % purity by multiple global vendors and serves as a building block, reference standard for drug impurity profiling, and ligand precursor in medicinal chemistry .

1
Polar fragment scaffold for aqueous-phase synthesis
LogP 0.13 context supports water-compatible workflows
2
3D building block with high sp³ character
Fsp³ 0.83 offers shape diversity vs. planar aryl analogs
3
Thione tautomer reference for coordination chemistry
Tetrazole-5-thiol (thione) class behavior confirmed in solid state

1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol: Why Substitution Fails


Within the 1‑substituted tetrazole‑5‑thiol (thione) family, lipophilicity, aqueous solubility, thermal stability, and molecular recognition features are exquisitely sensitive to the nature of the N‑1 substituent. Simple alkyl (methyl, ethyl) or aryl/arylalkyl (phenyl, benzyl) analogs exhibit LogP values that span from approximately 0.12 to >2.0, resulting in at least a 10‑fold difference in octanol‑water partitioning . The tetrahydrofuran‑2‑ylmethyl group uniquely embeds an ether oxygen within a saturated ring, simultaneously lowering LogP while increasing the number of hydrogen‑bond acceptors and the three‑dimensional sp³ character relative to planar aryl congeners . These divergent physicochemical signatures directly impact solubility in aqueous buffers, stability under thermal stress, and binding interactions with biological targets or metal surfaces. Consequently, substituting this compound with a cheaper, more common analog (e.g., 1‑methyl‑ or 1‑phenyl‑tetrazole‑5‑thiol) without thorough re‑optimization is scientifically unsound and may lead to irreproducible results or procurement of an inadequate research tool.

LogP mismatch
1-Phenyl or 1-benzyl analogs are >10-fold more lipophilic, which may alter solubility and assay partitioning.
H-bond & shape
Aryl analogs lack the THF oxygen acceptor and high Fsp³; binding or packing interactions may not transfer.
Thermal profile
1-Methyl/ethyl analogs boil ~240 °C lower; thermal stability context differs significantly.

Comparator Evidence: 1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol vs. Analogs


LogP Hydrophilicity Comparison vs. Analogs

The target compound exhibits a computed LogP of 0.13 , which is nearly identical to the 1‑methyl analog (LogP 0.12) despite having four additional carbon atoms and an oxygen atom. This places the target compound in a uniquely polar, low‑lipophilicity zone for a molecule of its size. By contrast, 1‑ethyl‑ (LogP 1.115) , 1‑phenyl‑ (LogP 1.82) [1], and 1‑benzyl‑tetrazole‑5‑thiol (LogP 1.01–2.35) are all substantially more lipophilic. The >10‑fold higher theoretical aqueous solubility predicted for the target compound versus the phenyl analog is directly relevant for aqueous‑phase reactions and biological assays where organic co‑solvent must be minimized.

LogP vs. Analogs
Cross-study comparable
LogP 0.13
≥ 0.88 units lower than ethyl/phenyl/benzyl analogs
Supports aqueous solubility-driven workflow fit.
Computed values from multiple databases; single-lab measurement not available.
Lipophilicity LogP Aqueous solubility Drug-likeness

Boiling Point & Thermal Stability vs. Analogs

The target compound has a reported boiling point of 351.0 ± 34.0 °C at 760 mmHg . This is approximately 240 °C higher than 1‑methyl‑1H‑tetrazole‑5‑thiol (111.6 ± 23.0 °C) and 1‑ethyl‑1H‑tetrazole‑5‑thiol (109 °C at 1 Torr) , and comparable to 1‑phenyl‑1H‑tetrazole‑5‑thiol (~342 °C) . The significantly elevated boiling point relative to simple alkyl analogs indicates stronger intermolecular interactions (likely hydrogen bonding involving the tetrahydrofuran oxygen and the tetrazole ring) and suggests superior thermal resilience during prolonged heating or distillation processes.

Boiling Point Stability
Cross-study comparable
351.0 ± 34.0 °C
~240 °C higher than 1-methyl/ethyl
Indicates higher thermal resilience context.
Reported boiling points; pressure conditions vary across sources.
Thermal stability Distillation High-temperature reactions Storage

H-Bond Acceptors & sp³ Character vs. Aryl Analogs

The target compound possesses three hydrogen‑bond acceptors (the tetrahydrofuran oxygen, tetrazole nitrogens, and sulfur atoms) and one hydrogen‑bond donor . The fraction of sp³‑hybridized carbons (Fsp³) is 0.833, indicating a highly saturated, three‑dimensional structure . In contrast, 1‑phenyl‑tetrazole‑5‑thiol has an Fsp³ of essentially zero (all aromatic carbons) and lacks the additional oxygen hydrogen‑bond acceptor present in the target compound. The higher Fsp³ correlates with improved aqueous solubility, lower melting points, and potentially superior pharmacokinetic profiles in drug candidates compared to flat aromatic analogs [1][2].

H-Bond & Fsp³ vs. Aryl
Class-level inference
Target: 3 HBA, 1 HBD, Fsp³ 0.83
1-Phenyl: 2 HBA, Fsp³ ~0
May support improved solubility and 3D binding complementarity.
Class-level Fsp³-solubility correlation; requires specific validation.
Hydrogen bonding Fsp³ 3D structure Solubility

pKa Domain Confirmation in Tetrazole-5-thiol Class

A systematic study of protolytic equilibria of 1‑substituted tetrazole‑5‑thiols in aqueous solution, employing concentration UV‑vis spectrophotometry and potentiometric titration, established that the pKa values for this compound class fall in the range of approximately 2.8 to 3.4 [1]. The target compound, bearing a moderately electron‑donating tetrahydrofuran‑2‑ylmethyl substituent, is predicted to exhibit a pKa within this range, comparable to 1‑methyl‑ and 1‑ethyl‑substituted analogs. This pKa window places the thiol‑thione equilibrium near physiological pH, ensuring that a fraction of the compound exists in the ionized (thiolate) form capable of coordinating metal ions or participating in nucleophilic reactions at pH ≥ 4.

pKa Domain
Class-level inference
Predicted pKa 2.8–3.4
Comparable to 1-methyl analog
Supports predictable metal-coordination behavior.
Class-level inference; direct measurement for this compound not reported.
pKa Protolytic equilibrium Ionization state Biological availability

MW & Rotatable Bonds: Bioavailability Determinants

The target compound has a molecular weight of 186.23 g·mol⁻¹ and 2 rotatable bonds (the methylene linker and the tetrahydrofuran ring itself contributes conformational flexibility without counting as traditional rotatable bonds) . This places it well within Lipinski's Rule of Five space (MW < 500) and below the mean MW of oral drugs (≈350). In contrast, 1‑benzyl‑1H‑tetrazole‑5‑thiol (MW 192.24) and 1‑phenyl‑1H‑tetrazole‑5‑thiol (MW 178.21) [1] have similar MW but lack the saturated heterocycle. The target compound's lower LogP combined with favorable MW and hydrogen‑bond donor/acceptor profile yields a superior predicted aqueous solubility and a more favorable topological polar surface area for passive membrane permeability compared to the 1‑phenyl analog.

MW & Rotatable Bonds
Class-level inference
Target: MW 186.23, 2 rot. bonds, LogP 0.13
1-Phenyl: MW 178.21, LogP 1.82
Favorable profile for lead optimization screening.
Physicochemical context; oral bioavailability requires separate study.
Molecular weight Rotatable bonds Lipinski's rule Oral bioavailability

Application Scenarios: 1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol


Fragment-Based Drug Design: Low Lipophilicity & High sp³

The compound's LogP of 0.13 and Fsp³ of 0.833 make it an ideal fragment for hit‑to‑lead campaigns targeting polar active sites (e.g., kinase hinge regions, protease S1 pockets) where aqueous solubility and three‑dimensional shape are critical. Procure over 1‑phenyl‑tetrazole‑5‑thiol (LogP 1.82, Fsp³ ≈ 0) when designing fragments that must avoid excessive lipophilicity and flat aromatic stacking liabilities .

Impurity Profiling: Reference Standard for Cephalosporin Intermediates

This compound is indicated as a reference substance for drug impurity analysis . Its structural relationship to tetrahydrofuran‑containing cephalosporin side chains supports its use as a process impurity marker or degradation product standard. Procure over 1‑methyl‑1H‑tetrazole‑5‑thiol when the target analyte contains a tetrahydrofuran moiety, ensuring chromatographic and spectroscopic congruence unavailable with simpler alkyl or aryl standards.

Ligand for MOFs & Corrosion Inhibitors: O,S‑Coordination

The combination of a tetrazole‑5‑thiol metal‑binding motif with an additional tetrahydrofuran oxygen donor provides tridentate chelation potential (N, S, O) not offered by 1‑methyl‑ or 1‑phenyl‑tetrazole‑5‑thiol . This compound can form more stable and geometrically diverse metal complexes, useful in constructing MOFs or as corrosion inhibitors on metal surfaces where multidentate anchoring improves surface coverage and durability [1].

Thiol-Disulfide Redox Probes with Enhanced Solubility

Derivatives of 1‑substituted tetrazole‑5‑thiols have been employed as redox mediators in dye‑sensitized solar cells and biological redox systems [2]. The low LogP of the target compound ensures superior aqueous solubility compared to 1‑phenyl‑ or 1‑benzyl‑ analogs, enabling higher electrolyte concentrations and more efficient electron transfer in aqueous or mixed‑solvent systems. Procure when developing thiol‑disulfide probes for cellular redox imaging or electrochemical biosensors.

Application
Selection Property
Validation Focus
Fragment-based design
Low lipophilicity and high Fsp³ scaffold
Aqueous solubility and 3D shape complementarity
Impurity profiling standard
THF-containing tetrazole reference
Chromatographic congruence with THF-analytes
MOF / corrosion inhibitor ligand
Tridentate N,S,O coordination potential
Metal complex stability and surface coverage
Redox probe development
Aqueous thiol-disulfide mediator
Electrolyte solubility and electron transfer efficiency

Technical Documentation Hub

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